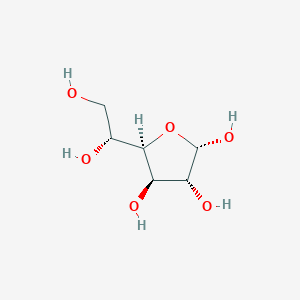

alpha-D-glucofuranose

Description

Structure

3D Structure

Propriétés

Numéro CAS |

36468-84-5 |

|---|---|

Formule moléculaire |

C6H12O6 |

Poids moléculaire |

180.16 g/mol |

Nom IUPAC |

(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6+/m1/s1 |

Clé InChI |

AVVWPBAENSWJCB-UKFBFLRUSA-N |

SMILES isomérique |

C([C@H]([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O)O |

SMILES canonique |

C(C(C1C(C(C(O1)O)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

α-D-Glucofuranose: A Comprehensive Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-glucofuranose is a five-membered ring isomer of glucose. While less abundant than its six-membered pyranose counterpart in aqueous solution, the furanose form plays a significant role in various biological processes and serves as a crucial intermediate in the synthesis of numerous carbohydrate-based therapeutics and materials.[1][2] A thorough understanding of its intricate three-dimensional structure and stereochemical nuances is paramount for researchers engaged in glycobiology, medicinal chemistry, and drug discovery. This technical guide provides an in-depth analysis of the core structural and stereochemical features of α-D-glucofuranose, supported by quantitative data and detailed experimental methodologies.

Core Structure and Stereochemistry

α-D-glucofuranose is a monosaccharide with the chemical formula C₆H₁₂O₆.[3] Its structure is characterized by a central five-membered furanose ring, composed of four carbon atoms and one oxygen atom. The International Union of Pure and Applied Chemistry (IUPAC) name for α-D-glucofuranose is (2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.[3]

The stereochemistry of α-D-glucofuranose is defined by the spatial arrangement of its hydroxyl (-OH) groups. The "D" designation indicates the configuration at the stereocenter furthest from the anomeric carbon (C4 in the furanose ring), which is analogous to D-glyceraldehyde.

The "α" anomer specifies the stereochemistry at the anomeric carbon (C1). In the Haworth projection of α-D-glucofuranose, the hydroxyl group on the anomeric carbon is oriented on the opposite side of the ring from the -CH₂OH group at C4.

The furanose ring is not planar and typically adopts one of two puckered conformations: the envelope (E) or the twist (T) conformation. These conformations are in dynamic equilibrium, and the preferred conformation can be influenced by substituents and the surrounding environment.

Quantitative Structural Data

The precise bond lengths, bond angles, and torsional angles of α-D-glucofuranose can be determined using X-ray crystallography, often performed on more stable crystalline derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the chemical environment of each proton and carbon atom, as well as the coupling constants between adjacent nuclei, which are indicative of dihedral angles and thus conformation.

Table 1: NMR Spectroscopic Data for α-D-Glucofuranose in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling Constants (Hz) |

| H1/C1 | 5.49 | 98.5 | ³J(H1,H2) = 3.96 |

| H2/C2 | 4.10 | 78.1 | ³J(H2,H3) = 1.80 |

| H3/C3 | 4.30 | 75.2 | ³J(H3,H4) = 4.20 |

| H4/C4 | 4.18 | 83.1 | ³J(H4,H5) = 6.80 |

| H5/C5 | 3.85 | 72.3 | ³J(H5,H6a) = 3.1, ³J(H5,H6b) = 5.4 |

| H6a/C6 | 3.78 | 64.2 | ²J(H6a,H6b) = -11.9 |

| H6b/C6 | 3.71 | 64.2 |

Data sourced from Alexandersson and Nestor, 2022.[1]

Experimental Protocols

The structural elucidation of α-D-glucofuranose relies on sophisticated analytical techniques, primarily NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of all protons and carbons in α-D-glucofuranose to elucidate its solution-state structure and conformation.

Methodology:

-

Sample Preparation: A high-purity sample of D-glucose is dissolved in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 1 M. A phosphate (B84403) buffer is added to maintain a neutral pD (pH in D₂O).[1]

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H NMR: Provides an overview of all proton signals.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing the connectivity of the proton spin system.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Reveals all protons within a given spin system, even those not directly coupled, by varying the mixing time.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons (2-3 bonds), aiding in the assignment of quaternary carbons and confirming assignments.

-

Selective 1D TOCSY: Irradiation of a specific proton resonance allows for the selective observation of all other protons in the same spin system, which is particularly useful for resolving overlapping signals in complex spectra.[1]

-

-

Data Analysis: The acquired spectra are processed and analyzed using specialized NMR software. Chemical shifts are referenced to an internal or external standard. Coupling constants are measured from the fine structure of the signals in high-resolution 1D spectra or extracted from 2D spectra.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles of α-D-glucofuranose in the solid state.

Methodology:

-

Crystallization: Due to the inherent instability and low abundance of α-D-glucofuranose, a suitable crystalline derivative is often synthesized. This involves protecting the hydroxyl groups to lock the molecule in the desired furanose conformation and facilitate crystallization.

-

Data Collection: A single, high-quality crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Data Processing: The intensities and positions of the diffracted spots are measured and integrated. The data is then corrected for various experimental factors.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods until the calculated diffraction pattern matches the observed data.

-

Structure Validation: The final model is validated to ensure its geometric and stereochemical quality.

Signaling Pathways and Logical Relationships

The interconversion between the different isomeric forms of glucose in solution, including α-D-glucofuranose, is a dynamic equilibrium known as mutarotation. This process proceeds through an open-chain aldehyde intermediate. The furanose forms, despite their low population, exhibit a faster rate of ring-opening compared to the pyranose forms, contributing significantly to the overall reactivity of glucose.[1]

Conclusion

A detailed understanding of the structure and stereochemistry of α-D-glucofuranose is essential for advancing research in carbohydrate chemistry and its applications in drug development. This guide has provided a comprehensive overview of its core structural features, quantitative NMR data, and the experimental protocols used for its characterization. The provided visualizations of its structure, experimental workflows, and its role in the mutarotation equilibrium offer a clear and concise reference for scientists in the field. Further research into the solid-state structure of α-D-glucofuranose and its derivatives will continue to enhance our understanding of this important biomolecule.

References

The Elusive Alpha-D-Glucofuranose: An In-depth Technical Guide to its Natural Occurrence and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucose, a cornerstone of metabolism and the most abundant monosaccharide in nature, exists in a dynamic equilibrium of several isomeric forms.[1] While the six-membered pyranose ring structures, α-D-glucopyranose and β-D-glucopyranose, are overwhelmingly predominant in aqueous solutions, the five-membered furanose forms, including α-D-glucofuranose, are also present, albeit in minute quantities. This technical guide provides a comprehensive overview of the natural occurrence of α-D-glucofuranose, its quantitative presence in equilibrium with other glucose isomers, and detailed experimental protocols for its detection and analysis. The information presented herein is critical for researchers in carbohydrate chemistry, enzymology, and drug development who require a nuanced understanding of glucose isomerism.

Introduction: The Isomeric Landscape of D-Glucose

In aqueous solution, D-glucose is not a single static entity but rather a mixture of interconverting isomers. This phenomenon, known as mutarotation, results in an equilibrium between the open-chain aldehyde form and various cyclic hemiacetals.[2] The primary cyclic structures are the six-membered pyranose rings, formed by the reaction between the aldehyde group at C1 and the hydroxyl group at C5. Additionally, a less frequent reaction between the C1 aldehyde and the C4 hydroxyl group gives rise to the five-membered furanose ring.[1]

These cyclic forms exist as anomers, designated α and β, based on the stereochemistry at the anomeric carbon (C1). Therefore, the equilibrium of D-glucose in solution comprises five main species: the open-chain aldehyde, α-D-glucopyranose, β-D-glucopyranose, α-D-glucofuranose, and β-D-glucofuranose.

Figure 1: Equilibrium of D-glucose isomers in aqueous solution.

Natural Occurrence of Alpha-D-Glucofuranose

The natural occurrence of α-D-glucofuranose as a constituent of complex carbohydrates is exceedingly rare and a subject of ongoing scientific scrutiny. While its counterpart, galactofuranose, is a known component of various bacterial and fungal polysaccharides, glucofuranose residues in natural biopolymers have been reported only tentatively and in a few isolated cases. Some studies have suggested the presence of glucofuranose in certain bacterial lipopolysaccharides and plant polysaccharides, but these findings are often considered preliminary and may require further validation.

Despite its rarity in polymeric structures, the existence of α-D-glucofuranose in equilibrium with other glucose isomers in any aqueous environment containing D-glucose is an established fact. This transient existence, however fleeting, means that enzymes and other biological molecules are constantly exposed to this furanose form, a consideration that may be significant in specific biochemical contexts.

Quantitative Abundance of Glucose Isomers

The distribution of glucose isomers at equilibrium is heavily skewed towards the thermodynamically more stable pyranose forms. The approximate percentages of each isomer in an aqueous solution of D-glucose at room temperature are summarized in the table below.

| Isomer | Ring Size | Anomer | Abundance (%) |

| β-D-glucopyranose | 6-membered | beta | ~62-64% |

| α-D-glucopyranose | 6-membered | alpha | ~36-38% |

| α-D-glucofuranose | 5-membered | alpha | <0.1% |

| β-D-glucofuranose | 5-membered | beta | <0.1% |

| Open-chain (aldehyde) | - | - | ~0.02% |

| Table 1: Approximate equilibrium composition of D-glucose isomers in aqueous solution. |

It is important to note that the furanose forms, including α-D-glucofuranose, collectively constitute less than 0.5% of the total glucose molecules in solution.

Experimental Protocols for the Analysis of this compound

The low abundance of α-D-glucofuranose presents a significant analytical challenge. However, advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), have enabled its detection and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of sugar anomers in solution.

Protocol for ¹H and ¹³C NMR Analysis of D-Glucofuranose:

-

Sample Preparation: Dissolve a high concentration of D-glucose (e.g., 1 M) in deuterium (B1214612) oxide (D₂O) to maximize the signal of the minor furanose isomers.

-

NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum. The anomeric proton signals for α- and β-D-glucofuranose are expected to appear in a distinct region from the pyranose anomeric protons.

-

Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

-

-

Signal Assignment: Refer to published spectral data for the complete ¹H and ¹³C chemical shift assignments of α- and β-D-glucofuranose. The anomeric proton (H-1) of α-D-glucofuranose typically resonates at a lower field compared to the β-anomer.

-

Quantification: Integrate the well-resolved anomeric proton signals of each isomer in the ¹H NMR spectrum to determine their relative concentrations.

Figure 2: Workflow for NMR analysis of glucose isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the separation and identification of volatile compounds. Since sugars are non-volatile, a derivatization step is mandatory to convert them into volatile derivatives.

Protocol for GC-MS Analysis of Glucose Isomers via Silylation:

-

Sample Preparation and Derivatization:

-

Lyophilize the aqueous sample containing glucose to complete dryness.

-

Add 100 µL of anhydrous pyridine (B92270) to the dried sample.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of all hydroxyl groups.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for sugar analysis (e.g., a non-polar or medium-polar column like DB-5ms).

-

Injection: Inject 1 µL of the derivatized sample into the GC inlet.

-

Temperature Program: Employ a suitable temperature gradient to separate the different TMS-derivatized glucose isomers. The furanose and pyranose forms will have distinct retention times.

-

Mass Spectrometer: Operate the MS in electron ionization (EI) mode and scan a mass range appropriate for the TMS derivatives of glucose (e.g., m/z 50-800).

-

-

Data Analysis:

-

Identify the peaks corresponding to the different glucose isomers based on their retention times and mass fragmentation patterns. The mass spectra of TMS-derivatized sugars are well-characterized and can be compared to library data for confirmation.

-

Quantify the relative abundance of each isomer by integrating the corresponding peak areas in the total ion chromatogram (TIC).

-

Figure 3: Workflow for GC-MS analysis of glucose isomers.

Conclusion

While the natural occurrence of α-D-glucofuranose as a stable component of biomacromolecules remains an open question, its definite, albeit transient, existence in equilibrium with other glucose isomers is of significant chemical and biological relevance. For researchers in fields where the precise isomeric form of glucose is critical, a thorough understanding of its minor furanose forms is indispensable. The advanced analytical protocols detailed in this guide, particularly high-field NMR and derivatization-based GC-MS, provide the necessary tools for the accurate identification and quantification of α-D-glucofuranose, enabling a more complete picture of the complex world of carbohydrate chemistry.

References

The Core Biosynthesis of Furanose Sugars: A Technical Guide for Researchers

Abstract

Furanose sugars, monosaccharides displaying a five-membered ring structure, are integral components of various essential biomolecules across all domains of life. Despite being less thermodynamically stable than their pyranose counterparts, furanosides are crucial for the virulence of numerous pathogens and the structural integrity of plant cell walls, making their biosynthetic pathways attractive targets for drug development and agricultural biotechnology. This technical guide provides an in-depth exploration of the core biosynthetic pathways of key furanose sugars, including D-apiose (B1254161), L-arabinofuranose, and D-galactofuranose. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic reactions, quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding and further investigation of these vital metabolic routes.

Introduction to Furanose Sugar Biosynthesis

While hexoses and pentoses predominantly exist as six-membered pyranose rings in solution, the five-membered furanose form is prevalent in a variety of natural glycans, particularly in microorganisms and plants.[1][2] In many pathogenic bacteria and fungi, furanose-containing glycoconjugates are essential for cell wall integrity and survival, rendering the enzymes of their biosynthetic pathways compelling targets for antimicrobial therapies.[2] In the plant kingdom, furanoses like D-apiose are critical for the formation of complex polysaccharides that constitute the cell wall.[3][4]

This guide focuses on the enzymatic pathways that lead to the synthesis of activated furanose donors, typically in the form of UDP-furanosides. These pathways often involve unique enzymatic transformations, including ring contraction and epimerization reactions, catalyzed by specialized enzymes. Understanding these intricate biochemical processes is paramount for harnessing their potential in various biomedical and biotechnological applications.

Key Biosynthetic Pathways

Biosynthesis of UDP-D-Apiose

D-Apiose is a branched-chain pentose (B10789219) found in plant cell wall polysaccharides like rhamnogalacturonan II (RG-II).[3][5] Its activated form, UDP-D-apiose, is synthesized from UDP-D-glucuronic acid in a reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase (UAXS).[3][4] This bifunctional enzyme concurrently produces UDP-D-xylose.[3] The reaction is NAD+-dependent and involves a decarboxylation and rearrangement of the carbon skeleton, leading to the characteristic branched structure of apiose.[3]

Biosynthesis of UDP-L-Arabinofuranose

L-Arabinose is a major component of plant cell wall polysaccharides and is predominantly found in its furanose form (Araf).[6] The biosynthesis of its activated precursor, UDP-L-arabinofuranose (UDP-Araf), starts from UDP-D-glucose. A series of enzymatic reactions, including oxidation, decarboxylation, and epimerization, convert UDP-D-glucose into UDP-L-arabinopyranose (UDP-Arap).[7][8] The final and crucial step is the isomerization of the pyranose ring to a furanose ring, catalyzed by UDP-arabinopyranose mutase.[6]

Biosynthesis of UDP-D-Galactofuranose

D-Galactofuranose (Galf) is a key component of the cell wall in many pathogenic microorganisms, including bacteria and fungi.[2] The biosynthesis of UDP-D-galactofuranose (UDP-Galf) is a single-step reaction catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM).[4][5] This enzyme facilitates the ring contraction of UDP-D-galactopyranose (UDP-Galp) to UDP-Galf.[4] As this pathway is absent in humans, UGM is a prime target for the development of novel antimicrobial agents.[2]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for key enzymes involved in the biosynthesis of furanose sugars. This data is crucial for understanding enzyme efficiency and for the design of enzyme inhibitors.

Table 1: Kinetic Parameters of UDP-D-apiose/UDP-D-xylose Synthase (UAXS)

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Reference |

| Arabidopsis thaliana (AXS1) | UDP-glucuronic acid | - | 0.3 | - | [9] |

Note: Comprehensive kinetic data for UAXS is limited in the literature.

Table 2: Kinetic Parameters of Enzymes in UDP-L-Arabinofuranose Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| UDP-α-D-xylose 4-epimerase | UDP-D-xylose | 125 ± 13 | 30 ± 6 | (2.4 ± 0.2) x 105 | [7] |

Table 3: Kinetic Parameters of UDP-Galactopyranose Mutase (UGM)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | UDP-GalF | 194 | 1.5 | [5] |

| Trypanosoma cruzi | UDP-Galp | 70 ± 40 (Kd) | - | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Recombinant Enzyme Expression and Purification

A generalized protocol for the expression and purification of His-tagged furanose biosynthetic enzymes in E. coli.

Methodology:

-

Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal polyhistidine tag.

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the recombinant enzyme by SDS-PAGE.

Enzyme Activity Assays

Objective: To determine the activity of UAXS by quantifying the formation of UDP-apiose and UDP-xylose from UDP-glucuronic acid.

Materials:

-

Purified UAXS enzyme

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0

-

Substrate: UDP-glucuronic acid (UDP-GlcA)

-

Cofactor: NAD+

-

HPLC system with a UV detector

-

Anion-exchange HPLC column

-

Mobile Phase A: 50 mM ammonium (B1175870) formate, pH 3.5

-

Mobile Phase B: 750 mM ammonium formate, pH 3.5

-

Standards: UDP-apiose, UDP-xylose

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM UDP-GlcA, 1 mM NAD+, and a suitable amount of purified UAXS enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes).

-

Terminate the reaction by boiling for 2 minutes or by adding an equal volume of ethanol.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by HPLC. Inject a known volume onto an anion-exchange column.

-

Elute the nucleotide sugars using a linear gradient of Mobile Phase B into Mobile Phase A.

-

Monitor the absorbance at 262 nm.

-

Identify and quantify the UDP-apiose and UDP-xylose peaks by comparing their retention times and peak areas to those of the standards.

Objective: To measure the activity of UGM by monitoring the interconversion of UDP-galactopyranose and UDP-galactofuranose.

Materials:

-

Purified UGM enzyme

-

Reaction Buffer: 50 mM sodium phosphate, pH 7.0

-

Substrate: UDP-galactopyranose (UDP-Galp) or UDP-galactofuranose (UDP-Galf)

-

Reducing agent (for flavoenzyme activity): Sodium dithionite (B78146) or NADPH

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column

-

Mobile Phase: Isocratic elution with a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.0, containing 8% acetonitrile).

Procedure:

-

If the enzyme requires a reduced flavin cofactor, pre-reduce the purified UGM with a suitable reducing agent under anaerobic conditions.

-

Initiate the reaction by adding the substrate (UDP-Galp or UDP-Galf) to the reaction buffer containing the activated enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Clarify the reaction mixture by centrifugation.

-

Analyze the supernatant by reversed-phase HPLC.

-

Separate the substrate and product using an isocratic mobile phase.

-

Detect the nucleotide sugars at 262 nm and quantify the product formation based on a standard curve.

Analysis of Furanose Sugars by NMR Spectroscopy

Objective: To characterize the structure and anomeric forms of furanose sugars.

Methodology:

-

Sample Preparation: Dissolve the purified furanose sugar or the reaction mixture from an enzymatic synthesis in deuterium (B1214612) oxide (D₂O).

-

NMR Data Acquisition: Acquire one-dimensional (1D) ¹H NMR spectra to observe the overall proton signals. Due to the presence of multiple anomers in solution (α- and β-furanose, and potentially pyranose forms), the spectra can be complex.[2][11]

-

Advanced NMR Techniques: To resolve overlapping signals and fully characterize the furanose forms, employ advanced NMR techniques:

-

2D Correlation Spectroscopy (COSY): To establish proton-proton coupling networks within each furanose anomer.

-

Total Correlation Spectroscopy (TOCSY): To identify all protons belonging to a specific spin system (i.e., a single anomer).

-

Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range proton-carbon correlations, which is useful for assigning quaternary carbons and linking different sugar residues in oligosaccharides.

-

Fluorine-Edited Selective TOCSY (FESTA): For fluorinated sugar analogues, this technique can be used to obtain individual spectra for each anomer, simplifying analysis.[2][11]

-

-

Data Analysis: Analyze the chemical shifts and coupling constants to determine the stereochemistry and conformation of the furanose ring.

Conclusion and Future Perspectives

The biosynthesis of furanose sugars represents a fascinating and vital area of glycobiology. The unique enzymatic mechanisms involved in their formation provide a rich field for fundamental research and offer promising targets for the development of novel therapeutics and agrochemicals. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to unravel the complexities of these pathways and to exploit them for practical applications.

Future research in this field will likely focus on the discovery and characterization of novel furanose biosynthetic pathways in a wider range of organisms. A deeper understanding of the structure and mechanism of the involved enzymes will be crucial for the rational design of potent and specific inhibitors. Furthermore, the development of improved analytical techniques will continue to be essential for the sensitive and accurate quantification of furanose sugars and their metabolites in complex biological systems. The knowledge gained from these endeavors will undoubtedly contribute to significant advancements in medicine, agriculture, and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure, mechanism, and dynamics of UDP-galactopyranose mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. The interconversion of UDP-arabinopyranose and UDP-arabinofuranose is indispensable for plant development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methods to study the biosynthesis of bacterial furanosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Mechanism of UDP-Galactopyranose Mutase from Trypanosoma cruzi: A Potential Drug Target against Chagas' Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermodynamic Stability of Glucofuranose Anomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of α- and β-glucofuranose anomers. Glucofuranose, a five-membered ring isomer of glucose, plays a crucial role in various biological processes and serves as a key structural motif in several natural products and pharmaceuticals. Understanding the thermodynamic equilibrium and relative stability of its anomers is paramount for research, drug design, and development.

Introduction to Glucofuranose Anomers

In aqueous solution, glucose exists in an equilibrium between its open-chain aldehyde form and various cyclic hemiacetal structures. While the six-membered pyranose rings are predominant, the five-membered furanose rings, α-D-glucofuranose and β-D-glucofuranose, are also present, albeit in smaller quantities.[1] The anomeric center (C1) in the furanose ring gives rise to two diastereomers, designated as α and β, which differ in the stereochemical orientation of the hydroxyl group at this position. This seemingly subtle structural difference has significant implications for the molecule's overall conformation, reactivity, and biological activity. The interconversion between these anomeric forms is a dynamic process known as mutarotation.[1]

Thermodynamic Stability and Anomeric Equilibrium

The relative thermodynamic stability of the α- and β-glucofuranose anomers is dictated by the Gibbs free energy difference (ΔG) between them. The anomeric equilibrium is the state at which the rates of the forward (α to β) and reverse (β to α) reactions are equal, resulting in a constant ratio of the two anomers.

While extensive thermodynamic data is available for the anomers of glucopyranose, specific experimental values for the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of glucofuranose anomerization are not readily found in the literature. However, studies on analogous furanose systems, such as the D-2-pentuloses, provide valuable insights into the thermodynamic parameters governing furanose ring anomerization.[2] For these related compounds, thermodynamic parameters have been determined using 13C-NMR spectroscopy at various temperatures.[2]

Table 1: Illustrative Thermodynamic Parameters for Furanose Anomerization (D-erythro-2-pentulose)

| Parameter | Value | Reference |

| ΔG° (α → β) | [Data not available for glucofuranose] | [2] |

| ΔH° (α → β) | [Data not available for glucofuranose] | [2] |

| ΔS° (α → β) | [Data not available for glucofuranose] | [2] |

Note: This table serves as an example based on a related furanose. Further experimental and computational studies are required to determine the precise thermodynamic parameters for glucofuranose anomerization.

The equilibrium between the anomers is influenced by several factors, including:

-

The Anomeric Effect: This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon. In furanose rings, the anomeric effect is present but considered weaker than in pyranose rings due to the ring's geometry.

-

Steric Interactions: 1,2- and 1,3-diaxial interactions between substituents on the furanose ring can destabilize certain conformations and influence the anomeric preference.

-

Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly impact the anomeric equilibrium. For instance, polar protic solvents can stabilize the more polar anomer through hydrogen bonding.

Experimental Protocols for Determining Thermodynamic Stability

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and widely used technique for the qualitative and quantitative analysis of glucofuranose anomers in solution.

Sample Preparation:

-

Dissolution: Dissolve a precisely weighed amount of D-glucose in a known volume of deuterium (B1214612) oxide (D₂O) to a concentration that allows for the detection of the low-abundant furanose forms (e.g., 1 M).[3]

-

Equilibration: Allow the solution to equilibrate at a constant and controlled temperature for a sufficient period (typically several hours) to ensure that the anomeric equilibrium has been reached.[3]

-

Internal Standard: For quantitative analysis, an internal standard with a known concentration and a resonance that does not overlap with the sugar signals can be added.

NMR Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The anomeric protons of the α- and β-glucofuranose anomers typically resonate in a distinct region of the spectrum (around 5.5-5.2 ppm), allowing for their identification and quantification.[4]

-

1D ¹³C NMR: Acquire a one-dimensional carbon-13 NMR spectrum. The anomeric carbons of the furanose anomers also have characteristic chemical shifts.[4]

-

2D NMR Experiments: To aid in the unambiguous assignment of all proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[4][5] Selective 1D-TOCSY (Total Correlation Spectroscopy) experiments can be particularly useful for isolating the spin systems of the individual furanose anomers.[3]

Data Analysis and Quantification:

-

Signal Assignment: Based on the complete ¹H and ¹³C NMR spectral analysis, assign all the resonances corresponding to the α- and β-glucofuranose anomers.[4]

-

Integration: In the ¹H NMR spectrum, carefully integrate the signals of the anomeric protons for both anomers. The ratio of the integrals is directly proportional to the molar ratio of the anomers at equilibrium.

-

Equilibrium Constant (K): Calculate the equilibrium constant for the anomerization reaction (K = [β-anomer]/[α-anomer]).

-

Gibbs Free Energy (ΔG): Determine the standard Gibbs free energy change for the anomerization using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

-

Variable Temperature NMR: By performing the NMR analysis at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the anomerization can be determined from a van't Hoff plot (lnK vs. 1/T).

Calorimetry

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to study the thermodynamics of processes such as anomerization in solution.

Sample Preparation:

-

Prepare solutions of the individual α- and β-anomers of glucofuranose (if available in pure form) and an equilibrated mixture in the desired buffer or solvent.

-

Prepare a reference sample containing only the buffer or solvent.

DSC Experiment:

-

Instrument Calibration: Calibrate the DSC instrument using standard materials with known melting points and enthalpies.

-

Sample Loading: Accurately weigh and hermetically seal the sample and reference solutions in DSC pans.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below any expected thermal events.

-

Ramp the temperature at a constant rate (e.g., 1-10 °C/min) over the desired temperature range.

-

Hold the sample at the final temperature to ensure equilibrium is reached.

-

Cool the sample back to the starting temperature.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

Data Analysis:

-

Thermogram Analysis: The DSC thermogram will show peaks or shifts in the baseline corresponding to thermal events. The anomerization process may be observed as a broad endothermic or exothermic transition.

-

Enthalpy (ΔH): Integrate the area under the transition peak to determine the enthalpy change associated with the anomerization.

-

Thermodynamic Parameters: By combining the calorimetric data with equilibrium data from other techniques like NMR, a more complete thermodynamic profile can be established.

Computational Chemistry Protocols

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical approach to investigate the intrinsic stability of glucofuranose anomers and to complement experimental findings.

Detailed Methodology for DFT Calculations

Model Building and Conformational Search:

-

Structure Generation: Build the 3D structures of the α- and β-glucofuranose anomers using molecular modeling software.

-

Conformational Analysis: Perform a thorough conformational search for each anomer to identify the lowest energy conformers. This is crucial as the furanose ring is flexible and can adopt multiple envelope and twist conformations.

Quantum Mechanical Calculations:

-

Method and Basis Set Selection: Choose an appropriate level of theory, such as DFT with a functional like B3LYP, and a suitable basis set (e.g., 6-31G(d,p) or larger) to balance accuracy and computational cost.[6][7]

-

Geometry Optimization: Perform geometry optimization for all low-energy conformers of both anomers in the gas phase to find their minimum energy structures.

-

Frequency Calculations: Conduct frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

-

Solvation Modeling: To simulate the effect of a solvent (e.g., water), employ an implicit solvation model like the Polarizable Continuum Model (PCM) or an explicit solvation model where individual solvent molecules are included in the calculation.

Data Analysis:

-

Energy Calculation: Calculate the total electronic energy, enthalpy, and Gibbs free energy for each conformer.

-

Boltzmann Averaging: For each anomer, calculate the Boltzmann-weighted average of the thermodynamic properties of its conformers at a given temperature to obtain the overall thermodynamic parameters for that anomer.

-

Relative Stability: Determine the relative stability of the α- and β-anomers by comparing their calculated Gibbs free energies (ΔG = Gβ - Gα).

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The thermodynamic stability of glucofuranose anomers is a fundamental aspect of carbohydrate chemistry with significant implications for their role in biological systems and as pharmaceutical building blocks. While the pyranose forms of glucose are more abundant, the furanose anomers are kinetically significant and their unique structural features can be harnessed in drug design. This guide has provided a detailed overview of the factors governing the stability of glucofuranose anomers and has outlined comprehensive experimental and computational protocols for their investigation. Further research to precisely quantify the thermodynamic parameters of glucofuranose anomerization will be invaluable to the scientific community.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Glucose - Wikipedia [en.wikipedia.org]

- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 4. Complete 1H and 13C NMR spectral assignment of d-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publisher.unimas.my [publisher.unimas.my]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of α-D-glucofuranose

An In-depth Technical Guide to the Physical and Chemical Properties of α-D-Glucofuranose

Introduction

α-D-glucofuranose is a five-membered ring isomer of glucose, a ubiquitous monosaccharide. While the six-membered pyranose form is thermodynamically more stable and thus more abundant in aqueous solutions, the furanose form plays a crucial role as a synthetic intermediate in carbohydrate chemistry and is a structural component in some biologically active molecules.[1][2] Its unique structural and stereochemical features, particularly the reactivity of its hydroxyl groups, make it a versatile building block in the synthesis of complex carbohydrates, nucleoside analogues, and other bioactive compounds. This guide provides a comprehensive overview of the physical and chemical properties of α-D-glucofuranose, with a focus on quantitative data, experimental methodologies, and its synthetic applications.

Physical Properties of α-D-Glucofuranose

The physical properties of α-D-glucofuranose are summarized in the table below. It is important to note that pure α-D-glucofuranose is not typically isolated as a stable crystalline solid from an aqueous solution of D-glucose due to the equilibrium with its other isomers.[3] The data presented often pertains to the compound in solution or has been determined through specialized techniques.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | [4][5] |

| Molecular Weight | 180.16 g/mol | [4][5] |

| Melting Point | 187 °C (Note: This is for D-glucose, which crystallizes as the pyranose form) | [3][4] |

| Appearance | White or colorless solid (for D-glucose) | [3] |

| Solubility | Highly soluble in water and acetic acid; poorly soluble in methanol (B129727) and ethanol (B145695) (for D-glucose) | [3] |

| Specific Rotation [α]D | The specific rotation of an equilibrium mixture of D-glucose in water is +52.7°. The pure α-D-glucopyranose anomer has a specific rotation of +112.2°. Data for pure α-D-glucofuranose is not readily available due to its low abundance in the equilibrium mixture. | [3][6] |

| pKa | 12.16 at 25 °C in water (for D-glucose) | [3] |

Chemical Structure and Isomerism

D-glucose exists in an equilibrium mixture of five forms in solution: the open-chain aldehyde form and four cyclic hemiacetal isomers. The cyclic forms include the α- and β-anomers of both the six-membered pyranose ring and the five-membered furanose ring. The furanose ring is formed by the intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C4.[7]

In aqueous solution, the pyranose forms are predominant, accounting for approximately 99% of the mixture, while the furanose forms and the open-chain form exist in much smaller quantities (less than 1%).[1][2] The formation of five-membered rings is often kinetically favored, but the six-membered pyranose ring is thermodynamically more stable due to reduced dihedral angle strain.[1][2]

Chemical Properties and Reactivity

The chemistry of α-D-glucofuranose is dominated by the reactivity of its hydroxyl groups and the anomeric center. While less stable than the pyranose form, the furanose ring can be "locked" into place by forming derivatives, most notably by the protection of hydroxyl groups.

Protection and Derivatization

A common strategy in carbohydrate chemistry is to protect certain hydroxyl groups to allow for selective reactions at other positions. For α-D-glucofuranose, the 1,2- and 5,6-hydroxyl groups are often protected as isopropylidene acetals.

-

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose): This derivative is synthesized by reacting D-glucose with acetone in the presence of an acid catalyst.[8] This reaction locks the glucose in the furanose conformation. The resulting diacetal has a free hydroxyl group only at the C3 position, making it a valuable intermediate for selective modifications at this position.[9]

-

1,2-O-Isopropylidene-α-D-glucofuranose: Selective hydrolysis of the 5,6-isopropylidene group from diacetone glucose yields this monoacetal.[8] This leaves the hydroxyl groups at C3, C5, and C6 available for further reactions.

Key Reactions

-

Acylation and Alkylation: The free hydroxyl groups of protected glucofuranose derivatives can be readily acylated or alkylated. For instance, the C3 hydroxyl of diacetone glucose can be targeted for these reactions.[10]

-

Oxidation: The primary hydroxyl group at C6 can be selectively oxidized to a carboxylic acid.

-

Nucleophilic Substitution: The hydroxyl groups can be converted into good leaving groups (e.g., tosylates, mesylates) and then displaced by nucleophiles to introduce other functional groups, such as azides, halides, or thiols.[11] This is a common method for producing deoxy and amino sugars.

Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Objective: To protect the hydroxyl groups of D-glucose and lock it in the α-D-glucofuranose form.

Methodology:

-

D-glucose is suspended in anhydrous acetone.

-

A catalytic amount of a strong acid, such as sulfuric acid or iodine, is added.

-

The mixture is stirred at room temperature until the D-glucose dissolves and the reaction is complete (monitored by TLC).

-

The reaction is quenched by adding a base (e.g., sodium bicarbonate) to neutralize the acid catalyst.

-

The mixture is filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization, typically from a mixture of cyclohexane (B81311) and ethyl acetate, to yield white crystalline 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[8][12]

Characterization by NMR Spectroscopy

Objective: To determine the structure and stereochemistry of α-D-glucofuranose and its derivatives.

Methodology:

-

A sample is dissolved in a suitable deuterated solvent, such as D₂O for the parent sugar or CDCl₃ for protected derivatives.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals unambiguously.

-

Selective 1D-TOCSY (Total Correlation Spectroscopy) experiments can be used to identify all protons within a specific spin system, which is particularly useful for assigning the crowded non-anomeric proton signals.[13][14]

Key Spectroscopic Data for α-D-Glucofuranose in D₂O:

| Proton | Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |

| H1 | 5.49 | J₁,₂ = 3.96 |

| H2 | 4.57 | J₂,₃ = 1.3 |

| H3 | 4.30 | J₃,₄ = 3.4 |

| H4 | 4.12 | J₄,₅ = 6.0 |

| H5 | 4.09 | |

| H6, H6' | 3.73, 3.82 |

Source: Complete ¹H and ¹³C NMR spectral assignment of D-glucofuranose.[13][14]

| Carbon | Chemical Shift (ppm) |

| C1 | 99.9 |

| C2 | 78.9 |

| C3 | 76.1 |

| C4 | 81.0 |

| C5 | 71.1 |

| C6 | 63.5 |

Source: Complete ¹H and ¹³C NMR spectral assignment of D-glucofuranose.[13][14]

Characterization by Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of α-D-glucofuranose derivatives.

Methodology:

-

Ionization: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for carbohydrate analysis.

-

Mass Analysis: The sample is introduced into a mass spectrometer (e.g., QTOF, Orbitrap) to measure the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+Na]⁺, [M+H]⁺).

-

Tandem MS (MS/MS): To obtain structural information, precursor ions are selected and fragmented (e.g., through collision-induced dissociation - CID). The resulting fragment ions provide information about the connectivity of the molecule and the location of substituents. Common fragmentation patterns for glycosides involve cleavage of the glycosidic bond and cross-ring cleavages.

Conclusion

α-D-glucofuranose, while a minor component in the equilibrium of D-glucose, is a cornerstone of synthetic carbohydrate chemistry. Its distinct five-membered ring structure and the ability to selectively protect its hydroxyl groups make it an invaluable precursor for the synthesis of a wide array of modified sugars and biologically active molecules. Understanding its physical properties, chemical reactivity, and the experimental protocols for its synthesis and characterization is fundamental for researchers in glycochemistry, drug discovery, and materials science.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. a-D-glucofuranose [stenutz.eu]

- 5. alpha-D-glucofuranose | C6H12O6 | CID 11137711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]

- 9. 582-52-5 ,1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose,CAS:582-52-5 [chemsynlab.com]

- 10. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,2:5,6-ジ-O-イソプロピリデン-α-D-グルコフラノース 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 14. Complete H-1 and C-13 NMR spectral assignment of D-glucofuranose | SLU publication database (SLUpub) [publications.slu.se]

The Dynamic Equilibrium of D-Glucose in Solution: A Technical Guide to α-D-Glucofuranose and α-D-Glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric equilibrium of D-glucose in solution, with a particular focus on the interplay between its furanose and pyranose forms. Understanding this dynamic equilibrium is critical in various fields, including drug design, carbohydrate chemistry, and metabolomics, as the conformation of glucose can significantly influence its reactivity and biological activity.

The Core Equilibrium: Pyranose, Furanose, and the Open-Chain Form

In solution, D-glucose does not exist as a single static structure. Instead, it is a dynamic equilibrium mixture of several isomers. The primary forms are the six-membered ring structures known as glucopyranoses and the five-membered ring structures called glucofuranoses. Both of these cyclic forms can exist as two anomers, designated as α and β, which differ in the stereochemistry at the anomeric carbon (C1). This equilibrium also includes a minor but crucial open-chain aldehyde form, which serves as an intermediate in the interconversion between the cyclic forms, a process known as mutarotation.[1][2]

The six-membered pyranose ring is the most stable and, therefore, the most abundant form of glucose in aqueous solution, accounting for over 99% of the molecules.[1] The β-anomer of glucopyranose is generally more stable than the α-anomer due to the equatorial position of the anomeric hydroxyl group, which minimizes steric hindrance.[3] The five-membered furanose rings are less stable and thus present in much smaller quantities in water.[1][4]

dot

Caption: Equilibrium between D-glucose isomers in solution.

Quantitative Analysis of the Equilibrium Mixture

The precise composition of the equilibrium mixture of D-glucose is dependent on factors such as the solvent and temperature. In aqueous solution, the pyranose forms are overwhelmingly favored.

Equilibrium Composition in Aqueous Solution

The following table summarizes the equilibrium composition of D-glucose in D₂O at different temperatures, as determined by ultrahigh-resolution ¹³C NMR spectroscopy.

| Tautomer | 37 °C (%) | 67 °C (%) |

| α-D-Glucopyranose | 38.1 | 41.0 |

| β-D-Glucopyranose | 61.5 | 58.4 |

| Total Pyranose | 99.6 | 99.4 |

| α-D-Glucofuranose | 0.11 | 0.18 |

| β-D-Glucofuranose | 0.14 | 0.23 |

| Total Furanose | 0.25 | 0.41 |

| Open-chain (aldehyde) | 0.0029 | 0.0055 |

| Open-chain (gem-diol) | 0.0046 | 0.0084 |

Data sourced from Maple and Allerhand (1987).[5]

As the temperature increases, the proportion of the less stable α-anomers and the furanose forms slightly increases.[5]

Solvent Effects on Equilibrium

The solvent plays a crucial role in determining the equilibrium distribution of glucose isomers. In dimethyl sulfoxide (B87167) (DMSO), a less polar solvent than water, the proportion of the furanose forms is significantly higher.

| Solvent | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) |

| Water (D₂O) | ~36 | ~64 | <0.1 | <0.1 |

| DMSO-d₆ | 38 | 29 | 13 | 20 |

Note: The open-chain form is also present in small amounts in DMSO.

dot

Caption: Influence of solvent on glucose equilibrium.

Experimental Protocols for Equilibrium Analysis

The determination of the tautomeric distribution of glucose in solution relies on sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the direct, non-invasive observation and quantification of the different glucose isomers in solution.[6][7]

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of D-glucose (e.g., 80 mg) in a deuterated solvent (e.g., 0.8 mL D₂O or DMSO-d₆) in an NMR tube.[7]

-

For aqueous solutions, suppression of the large water signal may be necessary.

-

Allow the solution to reach equilibrium (mutarotation), which can take several hours at room temperature. The process can be accelerated by gentle heating.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for unambiguous signal assignment.[6]

-

The anomeric protons (H1) of the α- and β-pyranose and furanose forms are typically well-resolved in the ¹H NMR spectrum and can be used for quantification.[7]

-

For ¹³C NMR, the anomeric carbon (C1) signals are also distinct for each isomer.

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric protons or carbons of each isomer.

-

The relative percentage of each isomer is calculated from the ratio of its integral to the total integral of all anomeric signals.

-

dot

Caption: Workflow for NMR analysis of glucose equilibrium.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that can separate and identify the different glucose isomers after derivatization to make them volatile.[8][9]

Methodology:

-

Sample Preparation and Derivatization:

-

An aqueous solution of glucose is first lyophilized or evaporated to dryness.

-

Oximation: The dried sample is treated with a solution of an oximation reagent (e.g., methoxylamine hydrochloride in pyridine) and heated (e.g., at 70°C for 60 minutes). This step converts the open-chain aldehyde form to its methoxime derivative, preventing further cyclization during the analysis.[8]

-

Silylation: A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) in pyridine) is added, and the mixture is heated (e.g., at 70°C for 30 minutes). This replaces the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the sugar derivatives.[8][9]

-

-

GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

A capillary column (e.g., DB-5) is used to separate the different TMS-derivatized isomers.

-

A temperature gradient program is employed in the GC oven to achieve optimal separation.

-

The mass spectrometer is used to detect and identify the eluting compounds based on their mass spectra and retention times.

-

-

Data Analysis:

-

The peak area of each isomer in the chromatogram is proportional to its concentration.

-

Quantification is typically performed using an internal standard and a calibration curve.

-

dot

Caption: Workflow for GC-MS analysis of glucose isomers.

Thermodynamic Considerations

The equilibrium between the different glucose isomers is governed by their relative thermodynamic stabilities. The Gibbs free energy difference (ΔG) between the isomers determines their equilibrium ratio. The pyranose forms are thermodynamically more stable than the furanose forms, with a reported energy difference of approximately 3.5 kcal/mol.[10] This energy difference explains the predominance of the pyranose forms at equilibrium.

Implications for Drug Development and Research

A thorough understanding of the α-D-glucofuranose versus α-D-glucopyranose equilibrium is paramount in several research and development areas:

-

Drug Design: For drugs that target glucose-metabolizing enzymes or glucose transporters, the specific conformation of glucose that binds to the active site is of utmost importance. Designing inhibitors or modulators requires knowledge of the predominant and biologically active isomer.

-

Metabolomics: Accurate quantification of glucose and its isomers in biological samples is essential for understanding metabolic pathways and diagnosing diseases. The choice of analytical method and the understanding of the equilibrium are critical for obtaining reliable results.

-

Food Chemistry and Processing: The relative amounts of different glucose isomers can affect the physical and chemical properties of food products, such as sweetness, viscosity, and crystallization behavior.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. Thermodynamics of isomerization reactions involving sugar phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. datapdf.com [datapdf.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. magritek.com [magritek.com]

- 8. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Elusive Furanose: An In-depth Technical Guide on the Biological Standing of α-D-Glucofuranose

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: While D-glucose is central to the metabolism of nearly all life, its furanose isomers, including α-D-glucofuranose, exist in vanishingly small quantities under physiological conditions. This technical guide delves into the physicochemical principles governing the low prevalence of α-D-glucofuranose, contrasting it with the biological significance of other furanose sugars. We provide a comprehensive overview of the equilibrium dynamics of glucose isomers, detail experimental methodologies for their detection and separation, and explore the enzymatic machinery for pyranose-to-furanose conversions in analogous systems. This paper serves as a foundational resource for understanding the subtle, yet potentially overlooked, role of this minor glucose isomer in biological systems.

Introduction: The Predominance of the Pyranose Ring

D-glucose, the primary energy currency of many organisms, can exist in an open-chain form and four different cyclic isomers in solution.[1] These cyclic forms arise from the intramolecular reaction between the aldehyde group at C1 and a hydroxyl group further down the carbon chain. Reaction with the C5 hydroxyl group forms a six-membered ring, known as a pyranose, while reaction with the C4 hydroxyl group results in a five-membered ring, termed a furanose.[2] Each of these ring structures can exist as one of two anomers, α or β, depending on the orientation of the hydroxyl group at the anomeric carbon (C1).[3]

Thermodynamically, the pyranose form of glucose is significantly more stable than the furanose form. Consequently, in aqueous solution, over 99% of D-glucose exists as α-D-glucopyranose and β-D-glucopyranose. The furanose forms, α-D-glucofuranose and β-D-glucofuranose, are present in negligible amounts.[1] This profound stability difference is a key determinant of the biological roles of glucose isomers, with the vast majority of metabolic pathways, from glycolysis to glycogen (B147801) synthesis, involving the pyranose form.

Despite its low abundance, the study of α-D-glucofuranose is not without merit. The furanose ring is a critical structural component of other biologically vital molecules, such as the ribose and deoxyribose in nucleic acids and the galactofuranose found in the cell walls of various pathogens.[4][5] This guide provides a detailed examination of what is known about α-D-glucofuranose, focusing on its physicochemical properties, methods for its study, and the broader context of furanose sugars in biology.

Quantitative Data on Glucose Isomer Distribution

The relative concentrations of the different isomers of D-glucose at equilibrium in aqueous solution are well-established. The data underscores the dominance of the pyranose forms.

| Isomer | Ring Size | Anomer | Percentage at Equilibrium (in water) |

| α-D-Glucopyranose | 6-membered | α | ~36% |

| β-D-Glucopyranose | 6-membered | β | ~64% |

| α-D-Glucofuranose | 5-membered | α | <0.1% |

| β-D-Glucofuranose | 5-membered | β | <0.1% |

| Open-chain (aldehyde) | - | - | ~0.02% |

Table 1: Equilibrium distribution of D-glucose isomers in aqueous solution.

The Biological Significance of Furanoses Beyond Glucose

While α-D-glucofuranose itself has no clearly defined major biological role, the furanose ring structure is integral to the function of several other key biomolecules.

-

Ribose and Deoxyribose: The backbones of RNA and DNA are formed from repeating units of ribose and deoxyribose, respectively, both of which are in the furanose form. The five-membered ring is crucial for the conformational flexibility of the nucleic acid polymers.

-

Fructofuranose: Sucrose, the common table sugar, is a disaccharide composed of α-D-glucopyranose and β-D-fructofuranose. Fructans, which are polymers of fructose (B13574), are important storage carbohydrates in many plants and are composed of fructofuranose units.

-

Galactofuranose (Galf): This furanose is a key component of the cell walls of various pathogenic microorganisms, including bacteria, fungi, and protozoa, but is absent in mammals.[5] This makes the biosynthetic pathway of galactofuranose an attractive target for the development of new antimicrobial drugs.

Enzymatic Pyranose-Furanose Interconversion: The Case of UDP-Galactofuranose

Although no specific enzyme is known to act on α-D-glucofuranose, the enzymatic conversion of a pyranose to a furanose is a critical step in the biosynthesis of galactofuranose-containing polysaccharides. This process is best understood through the action of UDP-galactopyranose mutase (UGM).

UGM catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). UDP-Galf is the activated sugar nucleotide donor for galactofuranosyltransferases, which incorporate galactofuranose into various glycoconjugates. The pathway represents a potential, albeit for a different sugar, mechanism by which a furanose form is generated for a specific biological purpose.

Caption: Biosynthesis of UDP-galactofuranose.

Experimental Protocols

The study of α-D-glucofuranose is hampered by its low concentration and rapid interconversion with other isomers (mutarotation). However, specialized analytical techniques can be employed for its detection and separation.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To separate the anomers and structural isomers of D-glucose.

Principle: Chiral HPLC columns can resolve enantiomers and diastereomers, including the anomeric forms of monosaccharides. The separation is based on differential interactions between the isomers and the chiral stationary phase.

Methodology:

-

Column: Chiralpak AD-H column (or similar chiral stationary phase).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 9:1 v/v). The exact ratio may need to be optimized.[6]

-

Flow Rate: 0.5 mL/min.[6]

-

Temperature: Column temperature can be varied (e.g., 15-40 °C) to optimize separation, as temperature affects the mutarotation rate and retention times.[6]

-

Detection: Refractive Index (RI) detector is commonly used for underivatized carbohydrates.

-

Sample Preparation: Dissolve the glucose standard in the mobile phase and inject immediately to minimize mutarotation before analysis. For biological samples, a deproteinization step (e.g., with acetonitrile or ultrafiltration) is required, followed by solvent exchange to the mobile phase.

Expected Outcome: This method can separate α- and β-pyranose, and potentially the furanose forms, although the low concentration of the latter makes their detection challenging without concentration steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

Objective: To identify and characterize α-D-glucofuranose in a glucose solution.

Principle: 1H and 13C NMR spectroscopy can distinguish between the different isomers of glucose in solution, as each isomer has a unique set of chemical shifts and coupling constants. Complete spectral assignment for α- and β-D-glucofuranose has been recently achieved.[2]

Methodology:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required to resolve the signals of the minor furanose isomers from the highly abundant pyranose signals.

-

Solvent: Deuterium oxide (D2O).

-

Sample Preparation: Prepare a concentrated solution of D-glucose in D2O to maximize the signal intensity of the furanose forms.

-

Experiments:

-

1D 1H NMR: Allows for the initial identification of signals from the furanose anomers, which appear at distinct chemical shifts from the pyranose forms.[2]

-

2D NMR (e.g., HSQC, COSY, TOCSY): Essential for the complete assignment of the proton and carbon signals of the furanose isomers by correlating connected nuclei.[2]

-

-

Data Analysis: Compare the acquired spectra with published data for the chemical shifts and coupling constants of α-D-glucofuranose.[2]

Expected Outcome: While challenging due to the low signal-to-noise ratio, these experiments can confirm the presence and structure of α-D-glucofuranose in solution.

Logical Relationships and Workflows

The primary logical relationship governing the existence of α-D-glucofuranose is the dynamic equilibrium between the different forms of glucose in solution.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. researchgate.net [researchgate.net]

- 4. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpha-D-glucofuranose | C6H12O6 | CID 11137711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Isolation of D-Glucofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucose, a cornerstone of biological energy and structure, predominantly exists in a six-membered ring form known as glucopyranose. However, its structural diversity extends to a five-membered ring isomer, D-glucofuranose. While present in much smaller quantities in aqueous equilibrium, the furanose form of glucose is a critical intermediate and a constituent of some natural products. Due to its inherent instability as a free monosaccharide, the "discovery" of D-glucofuranose was not a singular event of isolation but rather a gradual unraveling of its existence through the study of glucose's complex mutarotation and the synthesis of its stable derivatives. This guide provides a comprehensive overview of the historical context, isolation strategies through derivatization, detailed experimental protocols, and the physicochemical properties of D-glucofuranose and its stabilized forms.

Historical Perspective: The Emergence of the Furanose Concept

The initial elucidation of glucose's structure by Emil Fischer in the late 19th century primarily focused on its open-chain and pyranose forms. The concept of a five-membered ring structure for sugars, termed "furanose," emerged from the pioneering work of Sir Norman Haworth and Sir Edmund Hirst in the 1920s. Their studies on the methylation of sugars provided crucial evidence for the existence of these alternative ring forms.

The phenomenon of mutarotation , the change in optical rotation observed when pure anomers of glucose are dissolved in a solvent, was a key indicator of the presence of multiple isomers in equilibrium.[1][2] While the major equilibrium is between the α- and β-pyranose forms, the transient intermediacy of the open-chain aldehyde allows for the formation of the less stable α- and β-furanose rings.[3] The term "gamma-glucose" was used in early literature to refer to sugar derivatives that we now understand to be furanosides. The definitive characterization of the furanose ring structure was a pivotal moment in carbohydrate chemistry, expanding the understanding of the conformational complexity of monosaccharides.[4]

Direct isolation of pure, crystalline D-glucofuranose from an aqueous solution of D-glucose is not feasible due to its low concentration at equilibrium and its rapid conversion to the more stable pyranose forms.[3] Therefore, the study and isolation of D-glucofuranose have been largely dependent on the synthesis of its derivatives, which "lock" the molecule in the furanose conformation.

Isolation and Synthesis: A Focus on Stable Derivatives

The most common strategy for isolating and studying D-glucofuranose is through the formation of acetal (B89532) derivatives, which are stable, crystalline compounds. The isopropylidene derivatives, in particular, have been instrumental in carbohydrate chemistry.

Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This derivative is a cornerstone in the synthesis of a multitude of other carbohydrate-based molecules, as the two isopropylidene groups protect four of the five hydroxyl groups, leaving the C-3 hydroxyl available for further reactions.[5]

Experimental Protocol: Acid-Catalyzed Acetonation of D-Glucose [5][6]

-

Materials:

-

D-glucose (anhydrous)

-

Acetone (B3395972) (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Copper(II) Sulfate (CuSO₄) (optional, as a dehydrating agent)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

A suspension of D-glucose (e.g., 10 g) in anhydrous acetone (e.g., 200 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.5 mL) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred vigorously for several hours (e.g., 6-24 hours) at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure to yield a syrupy residue.

-

The residue is dissolved in dichloromethane and washed with water to remove any remaining water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product as a white solid.

-

The crude 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[7]

-

Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose

Selective hydrolysis of the 5,6-O-isopropylidene group from the di-protected derivative yields the mono-protected furanose, which is another versatile intermediate.

Experimental Protocol: Selective Hydrolysis [6]

-

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Aqueous Acetic Acid (e.g., 80%)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate (EtOAc)

-

-

Procedure:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is dissolved in aqueous acetic acid.

-

The solution is stirred at a controlled temperature (e.g., 40 °C) for a specific period (e.g., 2-4 hours), with reaction progress monitored by TLC.

-

After the desired conversion is achieved, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting solid can be purified by recrystallization.

-

Quantitative Data

Due to the instability of the free D-glucofuranose, most quantitative data pertains to its derivatives or its state in an equilibrium mixture.

Equilibrium Composition of D-Glucose in Aqueous Solution

In an aqueous solution at room temperature, D-glucose exists as an equilibrium mixture of its various isomers.[2][3]

| Isomer | Ring Size | Anomer | Percentage at Equilibrium |

| D-Glucopyranose | 6-membered | β | ~64% |

| D-Glucopyranose | 6-membered | α | ~36% |

| D-Glucofuranose | 5-membered | α and β | <1% |

| Open-chain | Acyclic | - | <0.02% |

Physicochemical Properties of D-Glucofuranose Derivatives

| Property | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2-O-isopropylidene-α-D-glucofuranose |

| Molecular Formula | C₁₂H₂₀O₆ | C₉H₁₆O₆ |

| Molecular Weight | 260.28 g/mol | 220.22 g/mol |

| CAS Number | 582-52-5 | 18549-40-1 |

| Appearance | White crystalline solid | White powder |

| Melting Point | 109-113 °C | 153-162 °C |

| Optical Rotation [α]D | -18.5° (c=1 in H₂O) | -10 to -14° |

NMR Spectroscopic Data of D-Glucofuranose Anomers

Complete ¹H and ¹³C NMR spectral assignments for the minor furanose forms of D-glucose in solution have been achieved.[8][9][10]

Table of ¹H and ¹³C Chemical Shifts (δ in ppm) for D-Glucofuranose Anomers in D₂O [8]

| Position | α-D-Glucofuranose (¹H) | α-D-Glucofuranose (¹³C) | β-D-Glucofuranose (¹H) | β-D-Glucofuranose (¹³C) |

| 1 | 5.49 | 103.1 | 5.25 | 109.0 |

| 2 | 4.31 | 80.8 | 4.14 | 83.8 |

| 3 | 4.23 | 76.2 | 4.28 | 75.9 |

| 4 | 4.09 | 82.5 | 4.19 | 81.3 |

| 5 | 3.84 | 71.3 | 3.96 | 70.0 |

| 6a | 3.78 | 63.9 | 3.75 | 64.1 |